molecular formula C10H16O2 B1618604 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 702-67-0

4-Methylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1618604
CAS No.: 702-67-0
M. Wt: 168.23 g/mol
InChI Key: VAIOYMYTWWCODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbicyclo[2.2.2]octane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₆O₂. It is a derivative of bicyclo[2.2.2]octane, featuring a carboxylic acid group and a methyl group attached to the bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

    Cycloaddition Reaction: The initial step involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclo[2.2.2]octane core.

    Functional Group Modification:

    Methylation: The methyl group is introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste .

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form derivatives such as carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methyl group can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, in the presence of a catalyst.

Major Products:

Scientific Research Applications

4-Methylbicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the methyl group, resulting in different chemical and physical properties.

    4-Methylbicyclo[2.2.2]octane: Lacks the carboxylic acid group, affecting its reactivity and applications.

    Bicyclo[2.2.2]octane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical behavior.

Uniqueness: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the bicyclic structure.

Properties

IUPAC Name

4-methylbicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9-2-5-10(6-3-9,7-4-9)8(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIOYMYTWWCODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220468
Record name Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-67-0
Record name Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.2)octane-1-carboxylic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In this preparation a mixture containing 0.1 mole of 4-methylbicyclo[2.2.2]oct-2-ene-1-yl carboxylic acid and 1 g. of 5% palladium on carbon catalyst in 300 ml. of ethanol is stirred under hydrogen, at room temperature, until no more hydrogen is absorbed (about 2.4 liters are absorbed). The catalyst is then filtered off and the solvent removed from the filtrate by evaporation, under vacuum, affording 4-methylbicyclo[2.2.2]oct-1-yl carboxylic acid.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.